

Bortezomib and its Analogs: A Technical Guide to Mechanism, Signaling, and Experimentation

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Compound of Interest

Compound Name: Bortezomib impurity A

Cat. No.: B584443

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Core Summary

Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its primary mechanism of action involves the reversible and selective inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of intracellular proteins.[1][2][3] This inhibition disrupts cellular homeostasis, leading to a cascade of events including the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and essential experimental protocols related to Bortezomib and its associated compounds.

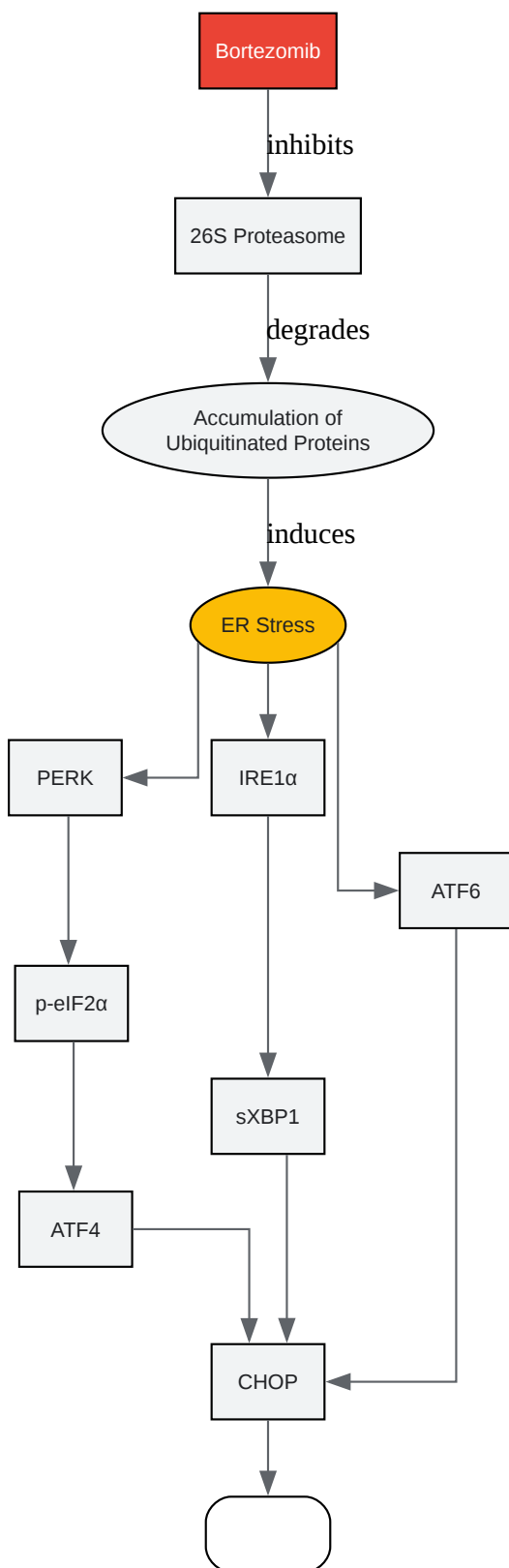
Mechanism of Action

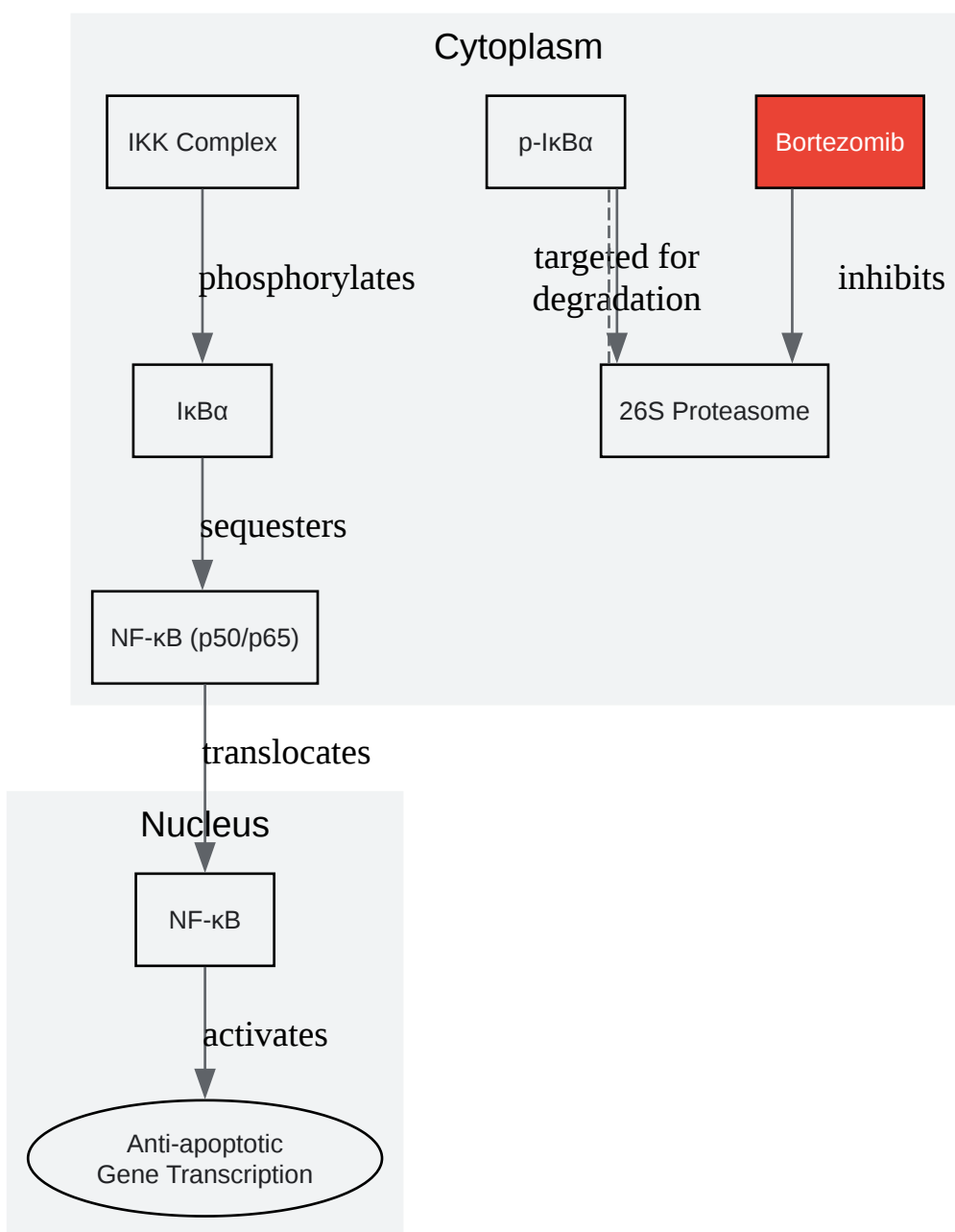
Bortezomib, a dipeptidyl boronic acid, specifically targets the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S proteasome.[1][4] This targeted inhibition prevents the degradation of numerous proteins that regulate critical cellular processes such as cell cycle progression, apoptosis, and signaling.[5] The accumulation of these regulatory proteins, along with misfolded and damaged proteins, triggers two primary cell death pathways: the unfolded protein response (UPR) and the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[4][6]

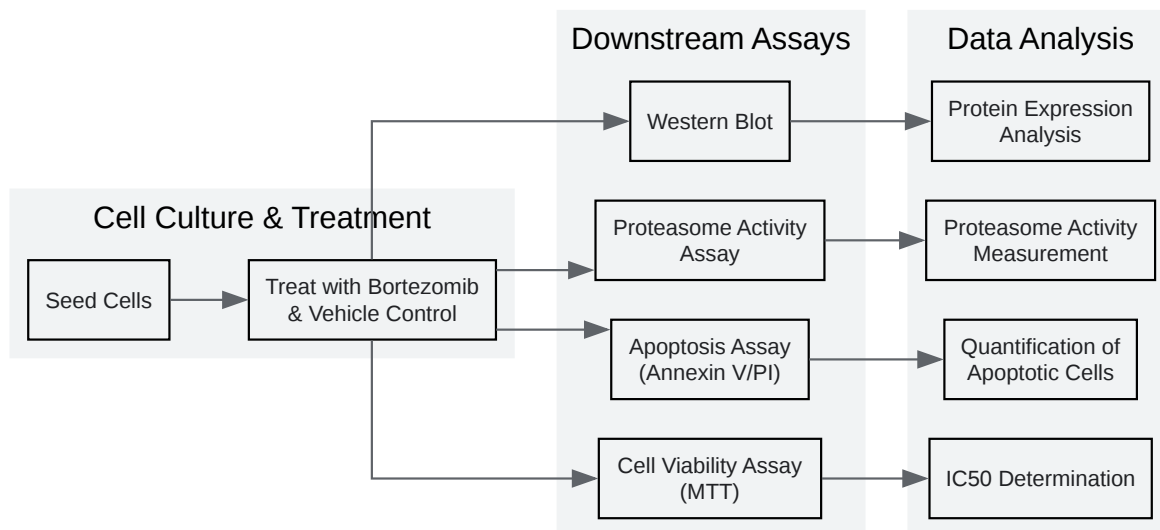
Key Signaling Pathways

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum due to proteasome inhibition leads to ER stress and activation of the UPR.^{[4][7]} The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key events in Bortezomib-induced UPR include the induction of Grp78, CHOP, PERK, and IRE1 α .^{[7][8]} The transcription factor XBP-1, a major regulator of the UPR, has been identified as a potential marker for predicting the response to Bortezomib.^{[9][10]}







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